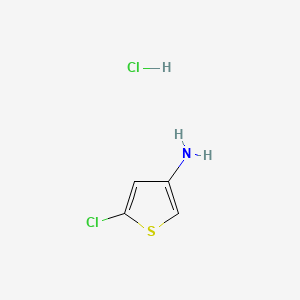

5-Chlorothiophen-3-amine hydrochloride

描述

5-Chlorothiophen-3-amine hydrochloride is a chemical compound with the molecular formula C4H5Cl2NS. It is a white crystalline powder that is soluble in water and organic solvents. This compound belongs to the class of thiophene derivatives and has gained significant attention in the scientific community due to its potential therapeutic and industrial applications.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chlorothiophen-3-amine hydrochloride typically involves the chlorination of thiophene followed by amination. One common method includes the reaction of 3-aminothiophene with thionyl chloride to introduce the chlorine atom at the 5-position. The reaction is carried out under controlled conditions to ensure the selective chlorination of the thiophene ring.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chlorination and amination processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to isolate the desired product.

化学反应分析

Types of Reactions

5-Chlorothiophen-3-amine hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction Reactions: The compound can be reduced to form thiol derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium hydroxide and potassium tert-butoxide.

Oxidation Reactions: Reagents such as hydrogen peroxide and m-chloroperbenzoic acid are used.

Reduction Reactions: Reducing agents like lithium aluminum hydride and sodium borohydride are employed.

Major Products Formed

Substitution Reactions: Products include various substituted thiophenes.

Oxidation Reactions: Products include thiophene sulfoxides and sulfones.

Reduction Reactions: Products include thiol derivatives.

科学研究应用

Medicinal Chemistry Applications

5-Chlorothiophen-3-amine hydrochloride has been studied for its potential as a pharmaceutical agent. Its derivatives have been linked to several biological activities, including:

- Anticoagulant Activity : The compound has been investigated for its role as an inhibitor of blood coagulation factor Xa. This suggests its potential use in prophylaxis and treatment of thromboembolic disorders such as myocardial infarction, angina pectoris, and stroke .

- Anti-inflammatory Properties : Research indicates that derivatives of this compound exhibit significant anti-inflammatory effects. For instance, compounds derived from this compound have shown potent inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory response. In vitro studies demonstrated IC50 values indicating effective inhibition compared to standard anti-inflammatory drugs .

Case Studies and Research Findings

Several studies have highlighted the applications and effectiveness of this compound in different contexts:

作用机制

The mechanism of action of 5-Chlorothiophen-3-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

相似化合物的比较

Similar Compounds

3-Aminothiophene: Lacks the chlorine atom at the 5-position.

5-Bromothiophen-3-amine: Contains a bromine atom instead of chlorine.

5-Fluorothiophen-3-amine: Contains a fluorine atom instead of chlorine.

Uniqueness

5-Chlorothiophen-3-amine hydrochloride is unique due to the presence of the chlorine atom at the 5-position, which can significantly influence its reactivity and interaction with other molecules. This unique structure allows for specific applications and reactions that may not be possible with other similar compounds .

生物活性

5-Chlorothiophen-3-amine hydrochloride is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.

Chemical Structure and Properties

This compound is characterized by a thiophene ring with a chlorine atom at the 5-position and an amino group at the 3-position. Its molecular formula is . The presence of these functional groups contributes to its chemical reactivity and biological activity, making it a valuable building block in synthetic organic chemistry.

The biological activity of this compound primarily involves its interaction with various enzymes and proteins. It can modulate enzyme activity, potentially acting as an inhibitor or activator depending on the target. Notably, it has been shown to interact with cytochrome P450 enzymes, which play a crucial role in drug metabolism and the biotransformation of xenobiotics.

Key Mechanisms:

- Enzyme Inhibition : The compound can inhibit specific kinases involved in cell signaling pathways.

- Protein Binding : It may bind to proteins such as albumin, influencing their distribution and function within biological systems.

- Gene Expression Modulation : By interacting with transcription factors, it can alter the expression of genes related to oxidative stress and inflammation.

Antimicrobial Properties

This compound has demonstrated significant antibacterial and antifungal activities. Studies indicate that it disrupts cellular processes in microorganisms, leading to growth inhibition. This property positions it as a potential candidate for developing new antimicrobial agents.

Cytotoxic Effects

Research has indicated that at higher concentrations, this compound exhibits cytotoxic effects on various cell lines. For instance, it has been associated with liver toxicity and oxidative stress in animal models, suggesting careful consideration of dosage for therapeutic applications.

Comparative Analysis with Similar Compounds

| Compound | Structure Characteristics | Biological Activity |

|---|---|---|

| 5-Chlorothiophen-3-amine | Chlorine at 5-position; amino group at 3-position | Antibacterial, antifungal, cytotoxic |

| 3-Aminothiophene | Lacks chlorine at the 5-position | Limited biological activity |

| 5-Bromothiophen-3-amine | Bromine instead of chlorine | Similar activity but less potent |

| 5-Fluorothiophen-3-amine | Fluorine instead of chlorine | Varies; potential for different targets |

The unique chlorine substitution in this compound enhances its reactivity and interaction profile compared to other thiophene derivatives, which may lack similar biological potency.

Case Studies

- Antimicrobial Efficacy Study : A study evaluated the antimicrobial efficacy of this compound against common bacterial strains such as E. coli and Staphylococcus aureus. Results showed a minimum inhibitory concentration (MIC) of 50 µg/mL against E. coli, indicating strong antibacterial properties.

- Cytotoxicity Assessment : In a laboratory setting, varying doses of the compound were administered to liver cell lines. Higher doses (above 100 µM) resulted in significant cell death and increased markers for oxidative stress, suggesting a dose-dependent cytotoxic effect.

属性

IUPAC Name |

5-chlorothiophen-3-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4ClNS.ClH/c5-4-1-3(6)2-7-4;/h1-2H,6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PANGNYJHBNJBFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC=C1N)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5Cl2NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1408076-06-1 | |

| Record name | 3-Thiophenamine, 5-chloro-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1408076-06-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-chlorothiophen-3-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。